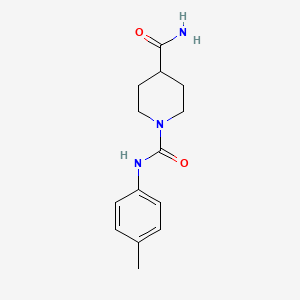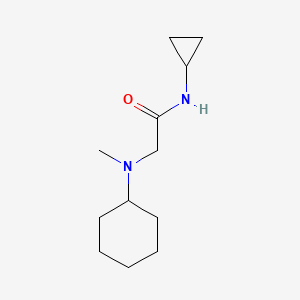
N~1~-(4-methylphenyl)-1,4-piperidinedicarboxamide
Vue d'ensemble
Description
N-1-(4-methylphenyl)-1,4-piperidinedicarboxamide, also known as MPD, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPD belongs to the class of piperidine derivatives and has been studied for its ability to modulate the activity of certain receptors in the brain. In
Applications De Recherche Scientifique
N~1~-(4-methylphenyl)-1,4-piperidinedicarboxamide has been studied for its potential applications in neuroscience research. It has been shown to modulate the activity of certain receptors in the brain, such as the dopamine D1 receptor and the sigma-1 receptor. N~1~-(4-methylphenyl)-1,4-piperidinedicarboxamide has also been studied for its potential use in the treatment of addiction, depression, and anxiety disorders.
Mécanisme D'action
The exact mechanism of action of N~1~-(4-methylphenyl)-1,4-piperidinedicarboxamide is not fully understood. However, it is believed to modulate the activity of certain receptors in the brain, leading to changes in neurotransmitter release and synaptic plasticity. N~1~-(4-methylphenyl)-1,4-piperidinedicarboxamide has been shown to increase dopamine release in the prefrontal cortex, which may contribute to its potential use in the treatment of addiction and depression.
Biochemical and Physiological Effects
N~1~-(4-methylphenyl)-1,4-piperidinedicarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the prefrontal cortex, leading to changes in synaptic plasticity and behavior. N~1~-(4-methylphenyl)-1,4-piperidinedicarboxamide has also been shown to have anxiolytic and antidepressant effects in animal models. However, further research is needed to fully understand the biochemical and physiological effects of N~1~-(4-methylphenyl)-1,4-piperidinedicarboxamide.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-(4-methylphenyl)-1,4-piperidinedicarboxamide has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N~1~-(4-methylphenyl)-1,4-piperidinedicarboxamide has also been shown to have a high affinity for certain receptors in the brain, making it a useful tool for studying the function of these receptors. However, N~1~-(4-methylphenyl)-1,4-piperidinedicarboxamide also has some limitations for use in lab experiments. It has a relatively short half-life, which may make it difficult to study its long-term effects. N~1~-(4-methylphenyl)-1,4-piperidinedicarboxamide also has a narrow therapeutic window, which may limit its potential use in clinical settings.
Orientations Futures
There are a number of future directions for research on N~1~-(4-methylphenyl)-1,4-piperidinedicarboxamide. One area of interest is the potential use of N~1~-(4-methylphenyl)-1,4-piperidinedicarboxamide in the treatment of addiction and depression. Further studies are needed to fully understand the biochemical and physiological effects of N~1~-(4-methylphenyl)-1,4-piperidinedicarboxamide and its potential therapeutic applications. Another area of interest is the development of new compounds based on the structure of N~1~-(4-methylphenyl)-1,4-piperidinedicarboxamide. These compounds may have improved pharmacological properties and could be useful tools for studying the function of certain receptors in the brain.
In conclusion, N-1-(4-methylphenyl)-1,4-piperidinedicarboxamide, or N~1~-(4-methylphenyl)-1,4-piperidinedicarboxamide, is a chemical compound that has gained attention in the scientific community for its potential applications in neuroscience research. N~1~-(4-methylphenyl)-1,4-piperidinedicarboxamide has been shown to modulate the activity of certain receptors in the brain and has potential therapeutic applications in the treatment of addiction and depression. While N~1~-(4-methylphenyl)-1,4-piperidinedicarboxamide has some limitations for use in lab experiments, it remains a useful tool for studying the function of certain receptors in the brain. There are a number of future directions for research on N~1~-(4-methylphenyl)-1,4-piperidinedicarboxamide, including the development of new compounds and further studies on its potential therapeutic applications.
Propriétés
IUPAC Name |
1-N-(4-methylphenyl)piperidine-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-10-2-4-12(5-3-10)16-14(19)17-8-6-11(7-9-17)13(15)18/h2-5,11H,6-9H2,1H3,(H2,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDVHYPFDCLNOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCC(CC2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4771322.png)
![6-ethyl-4-methyl-N-[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-quinazolinamine](/img/structure/B4771329.png)
![1-[2-(2-methylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole](/img/structure/B4771335.png)
![N'-{3-[(2-chlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4771341.png)

![N-{[(4-bromo-3-methylphenyl)amino]carbonothioyl}-4-chlorobenzamide](/img/structure/B4771367.png)
![3,5-dichloro-4-methoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4771370.png)
![N-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4771371.png)
![N-(4-fluorobenzyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4771375.png)
![5-(difluoromethyl)-3-methyl-1-{[(4-methylbenzyl)thio]acetyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4771382.png)
![methyl 2-{5-[(2-chlorophenoxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4771388.png)
![4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)benzamide](/img/structure/B4771404.png)
![3-[2-(4-methylphenoxy)ethyl]-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4771407.png)
![3-(3-phenylpropyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4771419.png)